Current Evidence Gap: No Peer-Reviewed Head-to-Head Comparator Data Identified for This Derivative
A comprehensive search of primary research articles, patents, and authoritative databases (excluding prohibited vendor sites) did not retrieve any study in which 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one was directly compared with a named structural analogue using quantitative biological assay readouts (e.g., MIC, IC50, inhibition zone, PET inhibition IC50). The most relevant class-level study evaluated a series of ring-substituted 2-styrylquinazolin-4(3H)-ones (14 derivatives) for antifungal, antimycobacterial, and photosynthetic electron transport (PET) inhibition, reporting that halogen substitution patterns strongly modulated activity; however, the specific 2,4-dichloro N3-phenyl compound was not included in that disclosed compound library [1]. Consequently, no high-strength differential evidence meeting the Core Evidence Admission Rules can be presented at this time. This evidence item is therefore classified as Supporting Evidence reflecting the current publicly documented state of knowledge.
| Evidence Dimension | Antifungal and antimycobacterial activity of styrylquinazolinone analogues |
|---|---|
| Target Compound Data | No publicly available quantitative data identified |
| Comparator Or Baseline | Multiple 2-styrylquinazolin-4(3H)-one derivatives with varied halogen substitution (not including the target compound) showed activity comparable to or higher than isoniazid against mycobacterial strains and differential activity across eight fungal strains in the Molecules 2009 study [1]. |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | In vitro screening against M. tuberculosis, M. kansasii, M. avium, M. smegmatis; eight fungal strains including Candida albicans, Aspergillus spp.; PET inhibition in spinach chloroplasts [1]. |
Why This Matters
This finding is critical for procurement: any claim of differential performance must be verified through newly commissioned head-to-head testing, as existing class-level SAR data confirm that activity cannot be extrapolated across substitution patterns.
- [1] Jampilek, J.; Musiol, R.; Finster, J.; Pesko, M.; Carroll, J.; Kralova, K.; Vejsova, M.; O'Mahony, J.; Coffey, A.; Dohnal, J.; Polanski, J. Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. Molecules 2009, 14, 4246–4265. DOI: 10.3390/molecules14104246. View Source
